[3-(4-Chlorophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone
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Overview
Description
3-(4-Chlorophenyl)oxiran-2-ylmethanone is a chemical compound with the molecular formula C13H8ClNO5 and a molecular weight of 293.66 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an oxirane ring, and a nitrofuran moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-chlorobenzaldehyde with nitrofuran and an epoxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out at temperatures ranging from 0°C to 50°C, depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)oxiran-2-ylmethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)oxiran-2-ylmethanone involves its interaction with cellular targets such as enzymes and receptors. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrofuran moiety can generate reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)oxiran-2-ylmethanone: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)oxiran-2-ylmethanone: Similar structure but with a methyl group instead of chlorine.
3-(4-Fluorophenyl)oxiran-2-ylmethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 3-(4-Chlorophenyl)oxiran-2-ylmethanone imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs .
Properties
CAS No. |
89974-97-0 |
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Molecular Formula |
C13H8ClNO5 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C13H8ClNO5/c14-8-3-1-7(2-4-8)12-13(20-12)11(16)9-5-6-10(19-9)15(17)18/h1-6,12-13H |
InChI Key |
JWGDUVXWKVCGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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